molecular formula C13H14N2O B1286122 2-(2-Pyridin-2-ylethoxy)aniline CAS No. 893754-09-1

2-(2-Pyridin-2-ylethoxy)aniline

Cat. No.: B1286122
CAS No.: 893754-09-1
M. Wt: 214.26 g/mol
InChI Key: MVEYDZDGZDCVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyridin-2-ylethoxy)aniline is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol. This compound is known for its potential biological activities and is used in the synthesis of novel heterocyclic compounds.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It is known that similar compounds can act as directing groups in promoting c–h amination mediated by cupric acetate . This suggests that 2-(2-Pyridin-2-ylethoxy)aniline might interact with its targets in a similar manner, facilitating the formation of new bonds.

Biochemical Pathways

Similar compounds have been shown to be involved in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), suggesting that this compound might affect similar pathways.

Pharmacokinetics

Similar compounds have been shown to effectively migrate through biological membranes by means of passive diffusion , suggesting that this compound might have similar properties.

Result of Action

Similar compounds have been shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that this compound might have similar effects.

Action Environment

It is known that similar compounds can be synthesized in an environmentally friendly manner , suggesting that the action of this compound might also be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

2-(2-Pyridin-2-ylethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which is essential for maintaining the extracellular matrix . This inhibition can lead to reduced fibrosis and improved cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in oxidative polymerization, thereby affecting the formation of supramolecular structures . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of collagen synthesis and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as reduced fibrosis and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to be metabolized through a meta-cleavage pathway, producing catechol 2,3-dioxygenase . This interaction can influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall activity and function within the biological system.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.

Preparation Methods

The synthesis of 2-(2-Pyridin-2-ylethoxy)aniline involves several methods. One common approach is the reaction of 2-bromoethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Pyridin-2-ylethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

2-(2-Pyridin-2-ylethoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: The compound is studied for its potential anti-inflammatory and anti-fibrotic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as fibrosis and inflammation.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(2-Pyridin-2-ylethoxy)aniline can be compared with other similar compounds such as:

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including anti-fibrotic and anti-inflammatory properties.

    Pyridine derivatives: Compounds like Sulfapyridine and thienopyridine are known for their antibacterial properties.

Properties

IUPAC Name

2-(2-pyridin-2-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEYDZDGZDCVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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